molecular formula C11H14FNO B2420447 [1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol CAS No. 1269528-80-4

[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol

Cat. No.: B2420447
CAS No.: 1269528-80-4
M. Wt: 195.237
InChI Key: CQHSKJXEMIFYEG-UHFFFAOYSA-N
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Description

[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol: is an organic compound characterized by a cyclopropyl ring substituted with an aminomethyl group and a 4-fluorophenyl group

Properties

IUPAC Name

[1-(aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-9-3-1-8(2-4-9)10-5-11(10,6-13)7-14/h1-4,10,14H,5-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHSKJXEMIFYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(CN)CO)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Cyclopropane Core Formation

The cyclopropane ring serves as the structural backbone of [1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol. Two primary methods dominate its synthesis:

[2+1] Cycloaddition via Simmons-Smith Reaction

The Simmons-Smith reaction employs diiodomethane and a zinc-copper couple to generate a carbene intermediate, which reacts with alkenes to form cyclopropanes. For this compound, 4-fluorostyrene derivatives are common substrates.

Example protocol (,):

  • Substrate: 4-Fluoro-β-methylstyrene
  • Reagent: CH₂I₂ (1.2 equiv), Zn-Cu couple (3.0 equiv)
  • Conditions: Ether solvent, 0–5°C, 12 h
  • Yield: 68–72% cyclopropane intermediate

This method offers stereochemical control but requires anhydrous conditions and precise temperature regulation.

Transition Metal-Catalyzed Cyclopropanation

Palladium catalysts enable cyclopropanation of diazo compounds with alkenes. This approach is advantageous for electron-deficient aromatic systems like 4-fluorophenyl derivatives.

Key parameters ():

Catalyst Diazo Source Temperature Yield
Pd(OAc)₂ Ethyl diazoacetate 80°C 65%
Rh₂(OAc)₄ Trimethylsilyldiazomethane RT 58%

Metal-catalyzed methods provide functional group tolerance but face challenges in removing residual metal contaminants.

Functionalization of the Cyclopropane Core

Aminomethyl Group Installation

The aminomethyl moiety is introduced via nucleophilic substitution or reductive amination:

Bromination-Amination Sequence
  • Step 1: Bromination at the cyclopropane bridgehead using NBS (N-bromosuccinimide) under UV light ()
  • Step 2: Displacement with aqueous methylamine (40% w/v) at 60°C for 6 h ()
  • Yield: 78% over two steps
Mannich Reaction

Condensation of cyclopropanone derivatives with formaldehyde and ammonia:

Optimized conditions (,):

  • Molar ratio: 1:1.2:1.5 (ketone:formaldehyde:NH₃)
  • Solvent: Ethanol/water (4:1)
  • Time: 24 h at 50°C
  • Yield: 82%

Hydroxymethyl Group Introduction

The terminal alcohol group is typically installed through:

Ketone Reduction

Reduction of a carbonyl intermediate using NaBH₄ or LiAlH₄:

Procedure ():

  • Substrate: [1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]ketone
  • Reducing agent: NaBH₄ (2.0 equiv) in i-PrOH
  • Conditions: 55°C, 2.5 h
  • Yield: 89%
Hydroboration-Oxidation

For alkenyl precursors:

  • Reagents: 9-BBN (9-borabicyclo[3.3.1]nonane) followed by H₂O₂/NaOH
  • Selectivity: Anti-Markovnikov addition
  • Yield: 76% ()

Integrated Synthetic Routes

Sequential Functionalization Approach

A linear synthesis strategy building the core first:

Route A (,):

  • Simmons-Smith cyclopropanation (72%)
  • Bromination (89%)
  • Amination (81%)
  • Oxidation to ketone (75%)
  • Reduction to alcohol (89%)
  • Overall yield: 34%

Route B (,):

  • Mannich reaction (82%)
  • Hydroboration-oxidation (76%)
  • Overall yield: 62%

Convergent Synthesis

Coupling pre-formed aminomethyl and hydroxymethyl fragments:

Key step: Suzuki-Miyaura cross-coupling of boronic ester intermediates ()

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃
  • Solvent: DME/H₂O
  • Yield: 68%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopted from related cyclopropane syntheses ():

Parameter Batch Process Flow Process
Reaction time 12 h 45 min
Temperature control ±5°C ±0.5°C
Daily output 2 kg 15 kg

Purification Technologies

  • Crystallization: Ethanol/water mixtures achieve >99% purity ()
  • Chromatography: Silica gel (hexane/EtOAc) for lab-scale
  • Membrane filtration: Nanofiltration membranes remove catalysts in flow systems ()

Analytical Characterization

Critical quality control metrics:

1H NMR (400 MHz, CDCl₃) (,):

  • δ 7.25–7.15 (m, 2H, Ar-H)
  • δ 6.95–6.85 (m, 2H, Ar-H)
  • δ 3.65 (s, 2H, CH₂OH)
  • δ 2.90 (s, 2H, CH₂NH₂)
  • δ 1.45–1.25 (m, 4H, cyclopropane)

HPLC Purity ():

Column Mobile Phase Retention Time Purity
C18 Reverse Phase 60:40 MeCN/H₂O 8.7 min 99.2%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Simmons-Smith High stereoselectivity Moisture-sensitive reagents 65–72%
Metal-catalyzed Functional group tolerance Catalyst cost 58–65%
Mannich Atom economy Byproduct formation 76–82%
Hydroboration Regiochemical control Requires inert atmosphere 70–76%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles such as halides or alkoxides.

    Addition: The compound can participate in addition reactions, where the double bonds in the cyclopropyl ring react with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, alkoxides, and other nucleophiles.

    Addition: Electrophiles such as halogens and nucleophiles like amines.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopropyl derivatives.

    Addition: Formation of cyclopropyl adducts.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a lead compound in drug development. Its structural features suggest it may interact with specific biological targets, making it a candidate for:

  • Anticancer Agents : Compounds similar to [1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol have shown promising results in inducing apoptosis in cancer cells. For instance, derivatives have been tested against FaDu hypopharyngeal tumor cells, demonstrating enhanced cytotoxicity compared to standard treatments like bleomycin.
  • Antimicrobial Properties : The presence of the 4-fluorophenyl group enhances interactions with microbial targets, suggesting potential for developing new antimicrobial agents .
  • Neurodegenerative Disease Treatments : Research into β-secretase inhibitors for Alzheimer's disease indicates that similar compounds exhibit promising inhibitory effects on BACE1, crucial for developing treatments for neurodegenerative conditions.

Biological Research

In biological studies, this compound serves as a pharmacophore due to its ability to interact with various biological macromolecules. Its aminomethyl group can form hydrogen bonds, while the fluorinated aromatic component can engage in π-π interactions, modulating enzyme and receptor activities .

Case Studies

Several case studies have highlighted the applications of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The three-dimensional structures were hypothesized to interact effectively with protein binding sites, enhancing their biological activity.
  • Antimicrobial Efficacy : Investigations into the antimicrobial properties revealed that compounds with similar structures demonstrated effectiveness against multi-drug resistant bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential for new therapeutic agents .
  • Neuropharmacology : Research focused on the inhibition of BACE1 by using derivatives of this compound showed promising results in reducing amyloid-beta production, which is critical in Alzheimer’s disease pathology.

Mechanism of Action

The mechanism of action of [1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the 4-fluorophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [1-(Aminomethyl)-2-(4-chlorophenyl)cyclopropyl]methanol: Similar structure with a chlorine atom instead of a fluorine atom.

    [1-(Aminomethyl)-2-(4-bromophenyl)cyclopropyl]methanol: Similar structure with a bromine atom instead of a fluorine atom.

    [1-(Aminomethyl)-2-(4-methylphenyl)cyclopropyl]methanol: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the 4-fluorophenyl group in [1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol imparts unique electronic and steric properties, making it distinct from its analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, potentially leading to improved pharmacological profiles.

Biological Activity

[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol is a cyclopropyl-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups:

  • Aminomethyl group : Contributes to hydrogen bonding and potential receptor interactions.
  • Fluorophenyl group : Enhances hydrophobic interactions, possibly improving binding affinity.
  • Cyclopropyl ring : Induces conformational changes in target proteins, affecting their function.

The hydrochloride salt form of the compound increases its solubility, making it suitable for pharmaceutical applications .

The biological activity of this compound is attributed to its interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the phenyl group may enhance hydrophobic interactions. The cyclopropyl structure can induce conformational changes in target proteins, influencing their activity .

Biological Activities

Research indicates that compounds with similar structures often exhibit significant biological activities. The following table summarizes various analogs and their associated activities:

Compound NameStructure FeaturesBiological Activity
1-(Aminomethyl)-2-(phenyl)cyclopropanolSimilar cyclopropyl structureAntidepressant effects
1-(Aminomethyl)-2-(3-fluorophenyl)cyclopropanolContains different fluorinated aromatic groupPotential anticancer properties
1-(Aminomethyl)-3-(4-fluorophenyl)cyclobutanolCyclobutane instead of cyclopropaneVarying receptor interaction profiles

Anticancer Activity

One study explored the anticancer potential of related compounds using FaDu hypopharyngeal tumor cells. The results indicated that certain derivatives exhibited better cytotoxicity and apoptosis induction compared to standard treatments like bleomycin. The three-dimensional structures were hypothesized to interact more effectively with protein binding sites, enhancing their biological activity .

Antimicrobial Properties

Another investigation highlighted the antimicrobial potential of this compound. The presence of the fluorophenyl group was noted to improve interactions with microbial targets, suggesting that this compound could serve as a lead for developing new antimicrobial agents .

BACE1 Inhibition

Research into β-secretase (BACE1) inhibitors for Alzheimer's disease indicated that compounds similar to this compound showed promising inhibitory effects on BACE1. These findings suggest that modifications to the cyclopropane structure can enhance potency and selectivity against specific targets, which is crucial for developing effective treatments for neurodegenerative diseases .

Q & A

What are the key synthetic strategies for [1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol?

Level: Basic
Answer:
The synthesis typically involves:

  • Cyclopropanation: Formation of the cyclopropyl ring via [2+1] cycloaddition using fluorostyrene derivatives and carbene precursors (e.g., Simmons-Smith conditions) .
  • Aminomethylation: Introduction of the aminomethyl group via reductive amination, employing sodium borohydride or lithium aluminum hydride, followed by methanol protection/deprotection steps .
  • Fluorophenyl Integration: The 4-fluorophenyl group is often introduced early via Suzuki-Miyaura coupling or direct fluorination .
    Validation: Monitor intermediates using 1H^1\text{H}/13C^{13}\text{C} NMR and LC-MS to confirm regioselectivity and purity.

How does steric strain in the cyclopropyl ring influence reactivity?

Level: Advanced
Answer:
The cyclopropane ring induces significant steric strain, affecting:

  • Nucleophilic Substitution: Bulky groups near the aminomethyl moiety hinder SN2 pathways, favoring elimination or radical mechanisms .
  • Catalytic Hydrogenation: Strain enhances susceptibility to ring-opening under hydrogenation conditions (e.g., Pd/C, H2_2), requiring careful temperature control .
    Experimental Design: Use X-ray crystallography (as in ) to map steric interactions and DFT calculations to predict reaction pathways.

What spectroscopic techniques are critical for structural elucidation?

Level: Basic
Answer:

  • NMR: 19F^{19}\text{F} NMR confirms fluorophenyl positioning; 1H^1\text{H}-1H^1\text{H} COSY resolves cyclopropyl proton coupling patterns .
  • IR Spectroscopy: O-H stretches (~3200–3600 cm1^{-1}) and C-F stretches (~1100 cm^{-1) validate functional groups .
  • Mass Spectrometry: High-resolution MS distinguishes isomers (e.g., aminomethyl vs. hydroxymethyl regioisomers) .

How can enantioselective synthesis be achieved for chiral centers in this compound?

Level: Advanced
Answer:

  • Chiral Catalysts: Use Ru-BINAP complexes for asymmetric hydrogenation of ketone intermediates .
  • Biocatalysis: Lipases or ketoreductases (e.g., from Lactobacillus) enable enantioselective reduction of prochiral ketones to alcohols (see for analogous biocatalytic approaches).
  • Resolution: Chiral column chromatography (e.g., Chiralpak® AD-H) separates enantiomers post-synthesis.
    Data Analysis: Compare optical rotation and circular dichroism (CD) spectra with literature standards.

What are common contradictions in reported biological activity data, and how are they resolved?

Level: Advanced
Answer:
Contradictions often arise from:

  • Stereochemical Variability: Enantiomers may exhibit opposing activities (e.g., one isomer inhibits an enzyme, while the other activates it). Validate stereochemistry via X-ray (as in ) and retest .
  • Solubility Artifacts: Poor aqueous solubility can lead to false negatives. Use DMSO/cosolvent systems and dynamic light scattering (DLS) to confirm dissolution .
  • Metabolic Instability: Rapid degradation in assays may obscure activity. Stabilize with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) .

How is computational modeling applied to study SAR (Structure-Activity Relationships)?

Level: Advanced
Answer:

  • Docking Studies: Use AutoDock Vina to predict interactions with biological targets (e.g., GPCRs or kinases). The fluorophenyl group often enhances hydrophobic binding .
  • MD Simulations: GROMACS simulations assess conformational stability of the cyclopropyl ring under physiological conditions .
  • QSAR Models: Train models with datasets of analogous cyclopropane derivatives to predict logP, bioavailability, and toxicity .

What are the challenges in scaling up laboratory synthesis?

Level: Advanced
Answer:

  • Cyclopropanation Safety: Exothermic reactions require controlled addition and cooling to prevent ring-opening side products .
  • Aminomethyl Group Stability: Protect the amine with Boc groups during purification to avoid oxidation .
  • Regulatory Compliance: Ensure residual solvents (e.g., THF, DCM) meet ICH Q3C guidelines.

How does the 4-fluorophenyl group influence physicochemical properties?

Level: Basic
Answer:

  • Lipophilicity: Increases logP by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
  • Metabolic Stability: Fluorine reduces susceptibility to oxidative metabolism by hepatic enzymes .
  • Crystallinity: Fluorine’s electronegativity promotes intermolecular dipole interactions, improving crystallinity (validated via DSC in ).

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